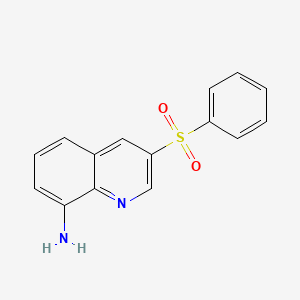
2-(四氢-2H-吡喃-3-基)乙醇
描述
“2-(Tetrahydro-2H-pyran-3-yl)ethanol” is a chemical compound with the molecular formula C7H14O3 . It is a derivative of tetrahydropyran, which is a six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of “2-(Tetrahydro-2H-pyran-3-yl)ethanol” involves a reaction where the mixture is filtered and the filter cake is washed with dichloromethane. The combined organic layers are concentrated in vacuo. The crude product is purified by distillation under reduced pressure to afford 2-(tetrahydro-pyran-2-yl)-ethanol as a colorless oil .Molecular Structure Analysis
The molecular structure of “2-(Tetrahydro-2H-pyran-3-yl)ethanol” is characterized by a tetrahydropyran ring attached to an ethanol group . The molecular weight of this compound is 146.18 .Physical And Chemical Properties Analysis
“2-(Tetrahydro-2H-pyran-3-yl)ethanol” is a liquid at room temperature with a refractive index of 1.457 and a boiling point of 95 °C/22 mmHg . It has a density of 1.077 g/mL at 20 °C .科学研究应用
有机合成中的缩醛保护基
- 2-(四氢-2H-吡喃-3-基)乙醇在醇类的缩醛保护基合成中被使用,提供了一种补充方法,与经典的四氢-2H-吡喃-2-基方案相比。这个过程涉及在室温下用VCl3和CCl4处理,以其高效和对多种官能团的耐受性而闻名,而且不会发生旋光异构化(Das et al., 2007)。
杂环化学中的应用
- 在杂环化学中,2-(四氢-2H-吡喃-3-基)乙醇衍生物参与了硅导向的氧杂Pictet-Spengler环化反应,导致了四氢-吡喃并[3,4-b]吲哚的形成。这个过程还展示了一种导致二聚产物的不寻常反应途径(Zhang et al., 2005)。
在阿赫马托维奇重排中的作用
- 它在阿赫马托维奇重排中发挥作用,相关化合物的氧化导致产生2-(氯甲基)-6-羟基-2H-吡喃-3(6H)-酮,产率显著。这个过程对于合成有机化学中构建复杂分子结构至关重要(Gerçek, 2007)。
化学工程应用
- 在化学工程中,该化合物被研究其与乙醇混合物的汽液平衡、密度和界面张力。这项研究为涉及该化合物的化学过程的设计和优化提供了宝贵的数据(Mejía等,2012)。
普林斯型环化反应
- 2-(四氢-2H-吡喃-3-基)乙醇在普林斯型环化反应中也起着关键作用,用于合成各种卤代-2H-吡喃,这在药物化学和天然产物合成中具有重要意义(Miranda et al., 2003)。
安全和危害
“2-(Tetrahydro-2H-pyran-3-yl)ethanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal
属性
IUPAC Name |
2-(oxan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-4-3-7-2-1-5-9-6-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQNKCUQFRSBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307452 | |
| Record name | Tetrahydro-2H-pyran-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydro-2H-pyran-3-yl)ethanol | |
CAS RN |
1050493-77-0 | |
| Record name | Tetrahydro-2H-pyran-3-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050493-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2H-pyran-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

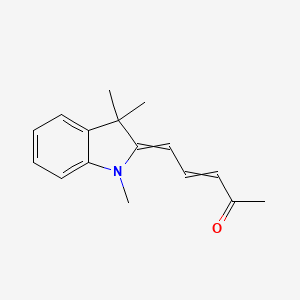
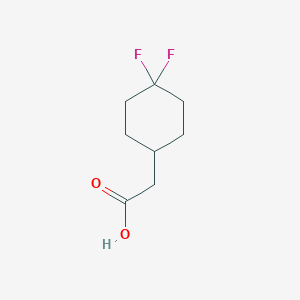
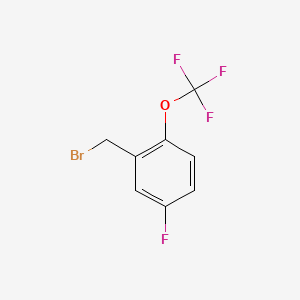
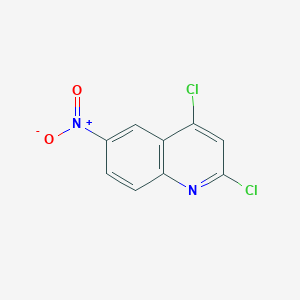
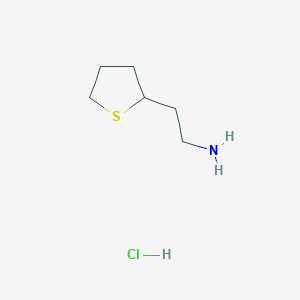

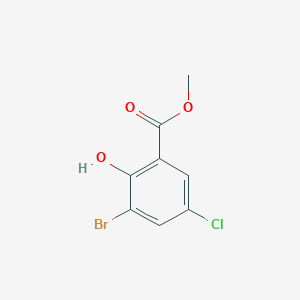
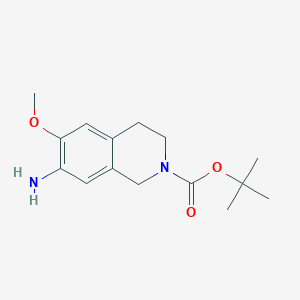
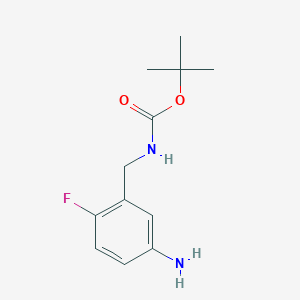
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)
![3-[(3-Hydroxy-propylamino)-methyl]-8-methyl-1H-quinolin-2-one oxalate](/img/structure/B1395697.png)
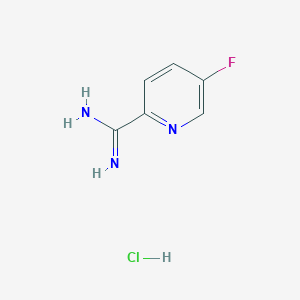
![2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B1395699.png)
